{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}(phenyl)methanol
Overview
Description
1-(4-fluorobenzyl)-1H-benzimidazol-2-ylmethanol: is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-1H-benzimidazol-2-ylmethanol typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones. One common method includes the use of formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization . Another method involves the use of N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs microwave-assisted synthesis, which significantly reduces reaction time and increases yield . This method uses o-phenylenediamine dihydrochloride to minimize color impurities and ensure homogeneous mixing .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it gains oxygen atoms.
Reduction: Reduction reactions involve the gain of hydrogen atoms or the loss of oxygen atoms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones .
Scientific Research Applications
Chemistry: In chemistry, 1-(4-fluorobenzyl)-1H-benzimidazol-2-ylmethanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used to study enzyme inhibition and protein-ligand interactions.
Medicine: In medicinal chemistry, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry: Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-1H-benzimidazol-2-ylmethanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
4-fluorobenzyl benzimidazole: Similar structure but lacks the phenylmethanol moiety.
Phenylmethanol benzimidazole: Similar structure but lacks the 4-fluorobenzyl group.
Uniqueness: What sets 1-(4-fluorobenzyl)-1H-benzimidazol-2-ylmethanol apart is the combination of the 4-fluorobenzyl and phenylmethanol groups, which may confer unique biological and chemical properties. This dual substitution can enhance its binding affinity and specificity towards certain molecular targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-phenylmethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O/c22-17-12-10-15(11-13-17)14-24-19-9-5-4-8-18(19)23-21(24)20(25)16-6-2-1-3-7-16/h1-13,20,25H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGJSZUHCLKKLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.